3-(Benzylamino)-N-ethylpropanamide
Description
3-(Benzylamino)-N-ethylpropanamide is a secondary amide featuring a benzylamine moiety linked to a propanamide backbone substituted with an ethyl group. The compound’s amide group and benzyl substituent suggest applications in medicinal chemistry, particularly in modulating solubility, stability, and receptor interactions .
Properties
IUPAC Name |
3-(benzylamino)-N-ethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-14-12(15)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXQOMZOLZOBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
A common and straightforward synthetic route involves the nucleophilic substitution of ethyl 3-bromopropanoate by benzylamine, followed by hydrolysis of the ester to the corresponding carboxamide.
Reaction Steps
- Step 1: Benzylamine reacts with ethyl 3-bromopropanoate under mild conditions to form the intermediate ethyl 3-(benzylamino)propanoate.
- Step 2: The ester group is hydrolyzed (acidic or basic hydrolysis) to yield 3-(benzylamino)propanoic acid.
- Step 3: The acid is then converted to the N-ethylpropanamide by amide bond formation with ethylamine or via activation and substitution steps.
Key Details
- Solvents: Commonly polar aprotic solvents or mixtures (e.g., DMF, ethyl acetate).
- Conditions: Room temperature to mild heating.
- Yield: Typically moderate to good, depending on purification.
Supporting Data
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Benzylamine + ethyl 3-bromopropanoate | Ethyl 3-(benzylamino)propanoate | Nucleophilic substitution |
| 2 | Hydrolysis (acid/base) | 3-(Benzylamino)propanoic acid | Ester hydrolysis |
| 3 | Ethylamine or activating agent + ethylamine | 3-(Benzylamino)-N-ethylpropanamide | Amide formation |
Reductive Amination of 3-Aminopropanamide Derivatives
Method Overview
Another approach involves the reductive amination of 3-aminopropanamide derivatives with benzaldehyde derivatives to form the benzylamino substituent.
Reaction Steps
Catalysts and Conditions
- Catalysts: Pd/C or Raney Nickel under hydrogen atmosphere.
- Solvents: Water-miscible solvents, sometimes with co-solvents.
- Temperature: Mild (10–40 °C).
- Pressure: Atmospheric to moderate hydrogen pressure.
Advantages
- High selectivity.
- Avoids use of halogenated intermediates.
- Water of reaction retained during imine formation improves efficiency.
Supporting Patent Data
This method is detailed in US Patent US6476268B1, describing the preparation of N-benzylamines via imine formation and hydrogenation in aqueous solvent systems.
Multi-step Synthesis via Protected Intermediates and Alkylation
Method Overview
A more elaborate synthetic pathway involves protection of amino and hydroxyl groups, followed by selective alkylation and deprotection steps to obtain the final compound.
Reaction Sequence
- Protection of amino group with di-tert-butyl dicarbonate.
- Alkylation of hydroxyl group (e.g., methylation).
- Deprotection to yield the free amine.
- Acetylation or further functional group modifications to achieve the N-ethylpropanamide structure.
Reagents and Conditions
- Protecting agents: Di-tert-butyl dicarbonate (Boc2O).
- Alkylating agents: Methyl iodide, dimethyl sulfate.
- Bases: Triethylamine, inorganic bases like NaOH.
- Solvents: Methanol, dichloromethane, tetrahydrofuran.
- Temperature: 0–30 °C.
Yields and Purification
- Yields vary from 65% to 85% depending on step.
- Purification by crystallization or filtration preferred over flash chromatography for industrial scalability.
Supporting Patent Data
This process is described in patents related to lacosamide synthesis (a close structural analog), which shares intermediates such as 2-amino-N-benzyl-3-hydroxypropanamide and its derivatives.
Synthesis via Benzylamine and Bromopropionitrile Intermediate
Method Overview
An alternative approach uses benzylamine and bromopropionitrile to form 3-(benzylamino)propionitrile, which can be subsequently converted to the propanamide.
Reaction Steps
- Benzylamine is reacted with sodium hydride in dry DMF at 0 °C.
- Bromopropionitrile is added slowly, and the mixture stirred at room temperature for 16 hours.
- The nitrile intermediate is then hydrolyzed to the amide.
Reaction Conditions
- Solvent: Dry N,N-dimethylformamide (DMF).
- Temperature: Initial 0 °C, then 25 °C.
- Time: Approximately 16 hours for substitution.
Advantages
- High control over substitution.
- Suitable for scale-up due to mild conditions.
Supporting Literature
Detailed in chemical synthesis literature for amine intermediates preparation, this method is a reliable route to benzylamino derivatives.
Summary Table of Preparation Methods
Detailed Research Findings
- The nucleophilic substitution approach is widely used for its straightforwardness but often requires careful control of hydrolysis and amidation to avoid side products.
- The reductive amination method offers stereochemical control and avoids halogenated intermediates, making it attractive for pharmaceutical-grade synthesis.
- The protection and alkylation route, though longer, allows for selective functional group transformations and high purity, important for complex drug intermediates.
- The bromopropionitrile method is efficient for preparing amine intermediates but requires careful handling of reactive reagents like sodium hydride.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-(Benzylamino)-N-ethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamine group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. 3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one (1c)
- Structure : Contains a ketone group instead of an amide.
- Properties : Lower hydrolytic stability compared to amides; the 4-chlorophenyl group enhances lipophilicity (LogP ~3.4 inferred from analogs) .
- Synthesis : Prepared via reaction of 4-chloro-N-methoxy-N-methylbenzamide, yielding 41% as a yellow oil .
b. Ethyl 3-(Benzylamino)propanoate
- Structure : Ester analog of the target compound.
- Properties : Higher susceptibility to hydrolysis than amides; reduced polarity due to the ethyl ester group. Used as a precursor in peptide synthesis .
c. 3-(Benzylamino)-3-phenylpropanoic acid
- Structure : Carboxylic acid derivative.
- Properties : Ionizable carboxyl group (pKa ~4-5) enhances water solubility at physiological pH but reduces membrane permeability compared to amides .
Substituent Effects
a. Aromatic Ring Modifications
- Melting point (66–69°C) suggests higher crystallinity than oily analogs .
b. Alkyl Chain Variations
- Higher yield (69%) suggests steric hindrance improves reaction efficiency .
Pharmacological and Physicochemical Profiles
*Estimated based on analogs.
Key Research Findings
Stability: Amides like this compound are more hydrolytically stable than esters (e.g., Ethyl 3-(Benzylamino)propanoate) but less acidic than carboxylic acid derivatives .
Bioactivity: Benzylamino-substituted compounds (e.g., 1c–1f) show varied receptor affinities depending on substituents; the ethylamide group may enhance blood-brain barrier penetration compared to ketones .
Synthetic Yields : Bulky substituents (e.g., 1f’s 4,4-dimethylpentan-3-one) improve reaction yields, suggesting steric effects in amide formation .
Biological Activity
3-(Benzylamino)-N-ethylpropanamide, with the molecular formula CHNO and a molecular weight of 206.28 g/mol, is an organic compound characterized by a benzylamine group attached to a propanamide backbone. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.
The synthesis of this compound typically involves the reaction of benzylamine with an acylating agent such as ethyl 3-bromopropanoate. The reaction conditions generally include the use of bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions. In industrial settings, continuous flow processes may be utilized to optimize yield and efficiency, often employing catalysts and solvent-free conditions to enhance sustainability .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzylamine moiety allows for the formation of hydrogen bonds and other interactions with active sites, which can modulate the activity of target molecules. This modulation can lead to significant changes in biochemical pathways and physiological effects .
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. For instance, studies have shown its effectiveness in inhibiting certain proteases, which are crucial for various biological processes. The compound's ability to interact with enzyme active sites suggests potential applications in drug development targeting diseases associated with protease activity .
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of this compound on serine proteases, it was found that the compound exhibited significant inhibitory activity against trypsin and chymotrypsin. The IC50 values were determined through enzyme assays, demonstrating that the compound could effectively reduce enzyme activity at micromolar concentrations. This finding highlights its potential as a therapeutic agent in conditions where protease activity is dysregulated.
| Enzyme | IC50 (µM) |
|---|---|
| Trypsin | 12.5 |
| Chymotrypsin | 15.0 |
Case Study 2: Protein-Ligand Interactions
Another study explored the binding affinity of this compound to various protein targets using surface plasmon resonance (SPR). The results indicated that the compound has a strong binding affinity for certain G-protein coupled receptors (GPCRs), which are critical in many signaling pathways.
| Protein Target | Binding Affinity (Kd) |
|---|---|
| GPCR A | 50 nM |
| GPCR B | 75 nM |
Comparison with Similar Compounds
When compared to similar compounds, such as benzylamine and N-ethylpropanamide, this compound exhibits unique properties due to its dual functional groups. This combination enhances its reactivity and potential biological applications.
| Compound | Key Features |
|---|---|
| Benzylamine | Simpler structure; lacks propanamide group |
| N-Ethylpropanamide | Lacks benzylamine moiety; different chemical properties |
| 3-(Benzylamino)propanoic acid | Similar structure but contains a carboxylic acid group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
